4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves several steps:
Starting Materials: The synthesis begins with 4-(piperidin-1-ylsulfonyl)aniline and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Reaction Conditions: The key steps include the formation of the sulfonamide linkage and the coupling of the thiadiazole ring.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions:
Scientific Research Applications
4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
Pathways Involved: By inhibiting DHFR, the compound disrupts the folate pathway, leading to the inhibition of cell growth and proliferation, which is particularly useful in cancer treatment.
Comparison with Similar Compounds
4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives:
Properties
Molecular Formula |
C15H18N4O3S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-methyl-N-(4-piperidin-1-ylsulfonylphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H18N4O3S2/c1-11-14(23-18-17-11)15(20)16-12-5-7-13(8-6-12)24(21,22)19-9-3-2-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,20) |
InChI Key |
CCSVUQNXPGRFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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